

Application Notes and Protocols for the Synthesis of Phenethylamines from 5-Nitrovanillin

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Compound of Interest

Compound Name: 5-Nitrovanillin

Cat. No.: B156571

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted phenethylamines using **5-nitrovanillin** as a versatile starting material. This synthetic route is of significant interest for the generation of novel psychoactive compounds and other biologically active molecules. The protocols outlined below are based on established chemical transformations and provide a foundation for laboratory-scale synthesis.

Introduction

5-Nitrovanillin is a readily available derivative of vanillin that serves as a valuable precursor in organic synthesis.^{[1][2][3]} Its rich functionality, including an aldehyde, a hydroxyl, a methoxy, and a nitro group, allows for a variety of chemical modifications. The synthesis of phenethylamines from **5-nitrovanillin** typically proceeds through a two-step sequence: a Henry (or Knoevenagel) condensation to form a β -nitrostyrene intermediate, followed by the reduction of this intermediate to the target phenethylamine.^{[1][3][4][5][6]}

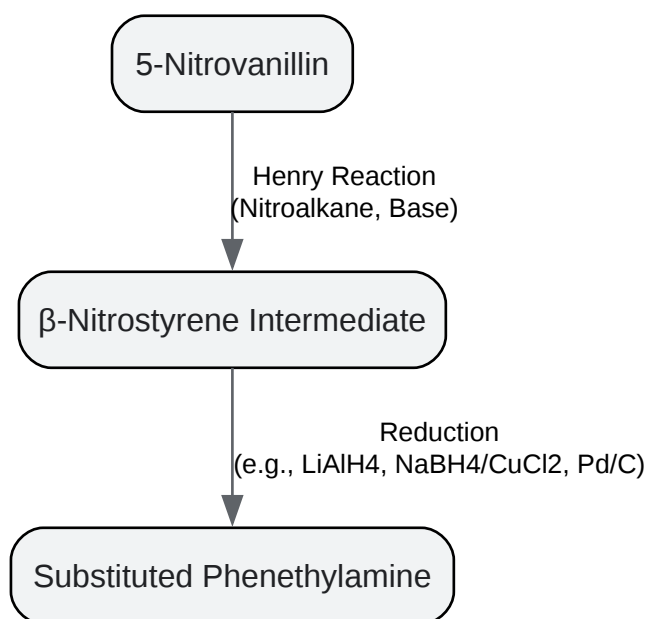
Synthetic Pathway Overview

The overall synthetic scheme involves two key transformations:

- Henry Reaction (Nitroaldol Condensation): **5-Nitrovanillin**, or its O-methylated derivative 3,4-dimethoxy-5-nitrobenzaldehyde, undergoes a condensation reaction with a nitroalkane,

such as nitromethane or nitroethane, to yield the corresponding β -nitrostyrene derivative. This reaction is typically catalyzed by a weak base.[7]

- Reduction of the β -Nitrostyrene: The intermediate β -nitrostyrene is then reduced to the phenethylamine. This can be accomplished using various reducing agents, each with its own advantages and considerations regarding reaction conditions and selectivity.[4][7][8][9]



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Caption: Overall synthetic workflow from **5-nitrovanillin**.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-3-methoxy-5-nitro- β -nitrostyrene

This protocol describes the Henry condensation of **5-nitrovanillin** with nitromethane.

Materials:

- **5-Nitrovanillin**
- Nitromethane

- Methylamine hydrochloride
- Sodium carbonate
- Methanol

Procedure:

- Prepare a methanolic solution of methylamine by stirring methylamine hydrochloride (7 g) and sodium carbonate (10 g) in methanol (100 mL).
- Filter the solution to remove inorganic salts.
- Dissolve **5-nitrovanillin** (0.1 mol) and nitromethane (0.12 mol) in methanol (300 mL).
- Add the freshly prepared methanolic methylamine solution to the **5-nitrovanillin** solution.
- Keep the reaction mixture at room temperature in the dark for 72 hours.
- The β -nitrostyrene product will crystallize out of the solution.
- Collect the yellow needle-like crystals by filtration and wash with cold methanol.
- Dry the product under vacuum.

Expected Yield: Approximately 80-85%.

Protocol 2: Reduction of 4-Hydroxy-3-methoxy-5-nitro- β -nitrostyrene

This section provides protocols for the reduction of the β -nitrostyrene intermediate using different reducing agents.

Materials:

- 4-Hydroxy-3-methoxy-5-nitro- β -nitrostyrene
- Lithium aluminum hydride (LiAlH_4)

- Anhydrous diethyl ether
- 1.5 N Sulfuric acid
- Picric acid

Procedure:

- In a well-stirred mixture of LiAlH_4 (0.15 mol) and absolute diethyl ether (2500 mL), add the β -nitrostyrene (0.1 mol) over a period of 50-60 hours using a Soxhlet extractor.
- After the addition is complete, cool the reaction flask in an ice bath.
- Slowly add ice-cold 1.5 N sulfuric acid (3000 mL) dropwise with vigorous stirring.
- Separate the aqueous layer and adjust the pH to 6 with solid lithium carbonate.
- Heat the solution to boiling and add a saturated aqueous solution of picric acid until precipitation is complete.
- Cool the mixture and collect the phenethylamine picrate salt by filtration.
- The picrate salt can be converted to the hydrochloride salt for further use.

Expected Yield: Approximately 80% (of the picrate salt).

Materials:

- 4-Hydroxy-3-methoxy-5-nitro- β -nitrostyrene
- Sodium borohydride (NaBH_4)
- Copper(II) chloride (CuCl_2)
- Isopropyl alcohol (IPA)
- Water

Procedure:[4][10]

- In a round-bottom flask, suspend NaBH_4 (7.5 equivalents) in a 2:1 mixture of IPA and water.
- Carefully add the β -nitrostyrene (1 equivalent) in small portions to the stirred suspension. An exothermic reaction may be observed.
- Prepare a 2M solution of CuCl_2 in water.
- Add the CuCl_2 solution (0.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 80°C and maintain for 30 minutes.
- After cooling to room temperature, add a 25% solution of NaOH .
- Extract the aqueous phase with IPA.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
- The product can be isolated as the freebase by evaporating the solvent or precipitated as a hydrochloride salt.

Expected Yield: 70-80%.[\[10\]](#)

Materials:

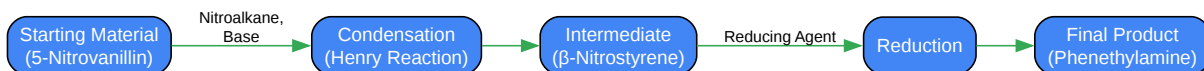
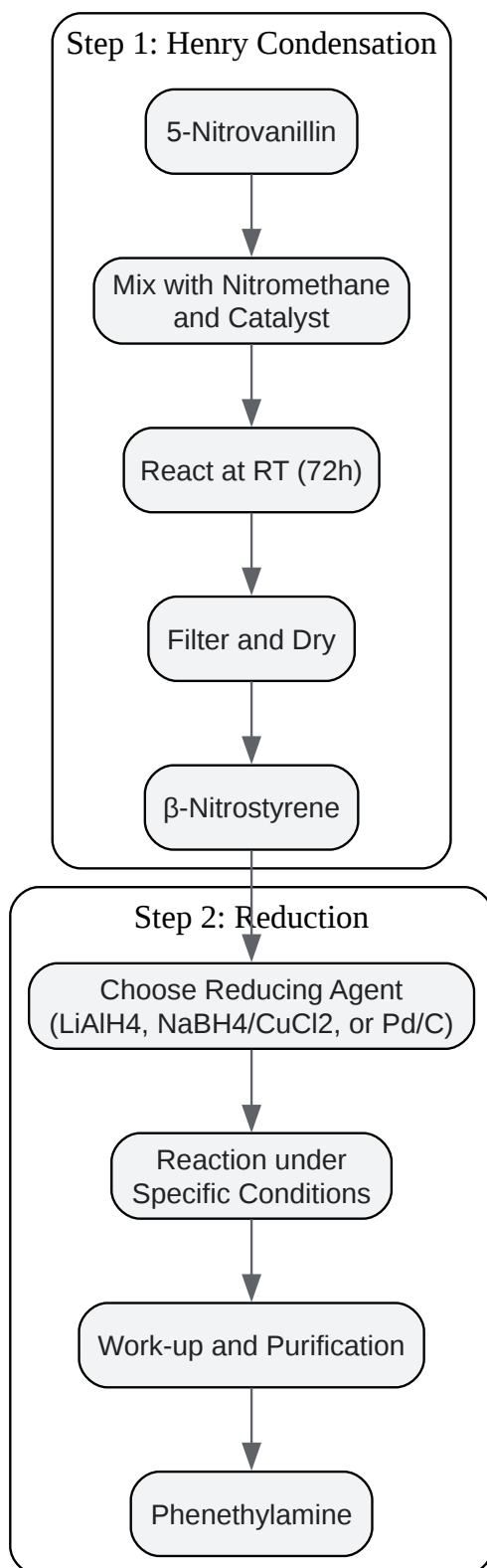
- 4-Hydroxy-3-methoxy-5-nitro- β -nitrostyrene
- 5% Palladium on charcoal (Pd/C)
- Ethanol
- 12 M Hydrochloric acid (HCl)
- Hydrogen gas

Procedure:[\[8\]](#)[\[9\]](#)

- In a flask equipped with a magnetic stirrer, place the β -nitrostyrene (2.5 mmol), 5% Pd/C (0.26 mmol Pd), and ethanol (10 mL).

- Add 12 M HCl (0.5 mL).
- Stir the reaction mixture at 0°C under a hydrogen atmosphere (1 atm) for 3 hours.
- Remove the catalyst by filtration through Celite and wash with ethanol.
- Evaporate the filtrate to obtain a yellow oil.
- Dissolve the oil in water, wash with dichloromethane, and then neutralize the aqueous layer with aqueous ammonia.
- Extract the product with dichloromethane.
- Dry the combined organic layers over sodium sulfate and evaporate the solvent to yield the phenethylamine.

Expected Yield: Approximately 90%.[\[11\]](#)



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